![molecular formula C22H16N7NaO6S B12393320 sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The synthesis of sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate involves the diazotization of 4-nitro-2-aminophenol, followed by coupling with 2,4-diaminobenzene sulfonic acid. The product is then salted out, filtered, and dried . Industrial production methods follow similar steps, ensuring the dyeing fastness of the product on wool, which includes sun level 5, soap level, water immersion, perspiration, and other fading resistances .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It reacts with concentrated nitric acid, turning red and then yellow-brown.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are not commonly documented.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include concentrated sulfuric acid, nitric acid, hydrochloric acid, and sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and experiments.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic uses, although specific applications are limited.
Industry: Widely used in the textile industry for dyeing wool and woolen fabrics.
作用机制
The mechanism of action of this compound involves its ability to bind to specific substrates, such as wool fibers, through ionic and hydrogen bonding. The molecular targets include amino groups in the wool fibers, which interact with the sulfonate and diazenyl groups of the compound .
相似化合物的比较
Similar compounds include other azo dyes, such as:
- Mordant brown 32
- Mordant brown 34
- Mordant brown 35
Sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate is unique due to its specific molecular structure, which provides distinct dyeing properties and fastness levels .
属性
分子式 |
C22H16N7NaO6S |
|---|---|
分子量 |
529.5 g/mol |
IUPAC 名称 |
sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35);/q;+1/p-1 |
InChI 键 |
KHXQQMBFMDTPSD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)
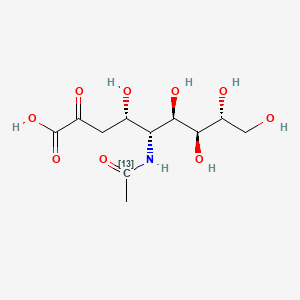

![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
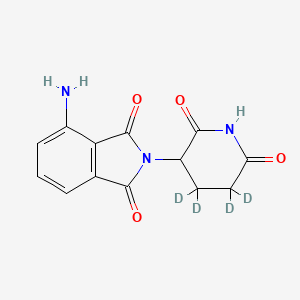
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
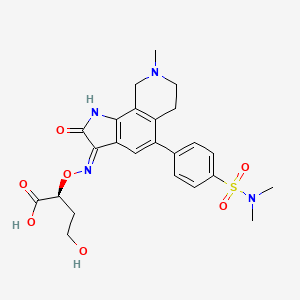
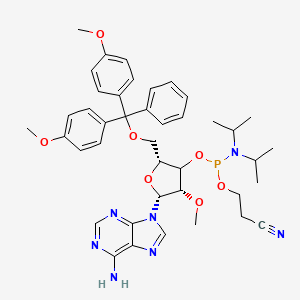
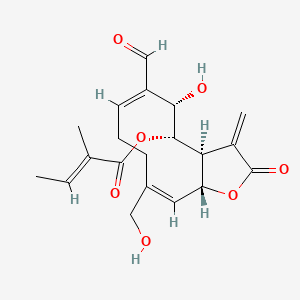
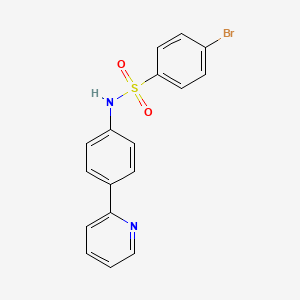
![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
